molecular formula C11H16N4O4 B12926634 (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid CAS No. 61389-34-2

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid

Cat. No.: B12926634
CAS No.: 61389-34-2
M. Wt: 268.27 g/mol
InChI Key: CWQWNNANZIGZCT-RCOVLWMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid is a complex organic compound featuring an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the formation of the imidazole ring through cyclization reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds .

Scientific Research Applications

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a model compound for studying enzyme interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. This coordination can lead to the inhibition or activation of specific enzymes, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An amino acid with an imidazole side chain, similar in structure but simpler.

    Imidazole: A basic five-membered ring structure without additional functional groups.

    Carnosine: A dipeptide containing an imidazole ring, used in muscle tissue.

Uniqueness

(S)-2-((S)-2-Acetamido-3-(1H-imidazol-4-yl)propanamido)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

61389-34-2

Molecular Formula

C11H16N4O4

Molecular Weight

268.27 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C11H16N4O4/c1-6(11(18)19)14-10(17)9(15-7(2)16)3-8-4-12-5-13-8/h4-6,9H,3H2,1-2H3,(H,12,13)(H,14,17)(H,15,16)(H,18,19)/t6-,9-/m0/s1

InChI Key

CWQWNNANZIGZCT-RCOVLWMOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)C

Canonical SMILES

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.